Sitafloxacin - 163157-04-8

Sitafloxacin

Catalog Number: EVT-1218309
CAS Number: 163157-04-8
Molecular Formula: C19H18ClF2N3O3
Molecular Weight: 409.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Sitafloxacin is a member of quinolines, a quinolone antibiotic and a fluoroquinolone antibiotic.
Source and Classification

Sitafloxacin was developed by Daiichi Sankyo Company, Limited, and is classified under the category of fluoroquinolones due to its structural characteristics and mechanism of action. Its chemical formula is C19H19F2N3O3C_{19}H_{19}F_{2}N_{3}O_{3}, and it is often referred to in the context of its pharmacological properties and therapeutic applications.

Synthesis Analysis

Methods and Technical Details

The synthesis of sitafloxacin involves several steps, typically including the condensation of various precursors. A notable method described in the literature involves the reaction of ethyl 3-(3-chloro-2,4,5-trifluorophenyl)-3-oxopropanoate with triethyl orthoformate under sodium hydrogen conditions. This process includes hydrolysis in hydrochloric acid and subsequent reactions with specific amines to yield sitafloxacin with a total conversion rate of approximately 52-65% .

Another efficient synthesis pathway highlights the preparation of a key intermediate, (7S)-5-azaspiro[2.4]heptane-7-yl tert-butyl carbamate, through multiple reaction steps that enhance yield and reduce waste. The method emphasizes high enantiomeric purity and simplifies industrial scalability .

Molecular Structure Analysis

Structure and Data

Sitafloxacin features a complex molecular structure characterized by a spirocyclic system and multiple functional groups. The molecular weight of sitafloxacin is approximately 436.84 g/mol. Structural analysis using techniques like nuclear magnetic resonance (NMR) spectroscopy has provided insights into its conformational properties, confirming the presence of fluorine substituents that contribute to its antibacterial potency .

Key Structural Features

  • Core Structure: Fluoroquinolone backbone
  • Functional Groups: Carboxylic acid, amine, and fluorine substituents
  • Stereochemistry: Specific stereocenters contributing to biological activity
Chemical Reactions Analysis

Reactions and Technical Details

Sitafloxacin undergoes various chemical reactions that are crucial for its synthesis and transformation. Key reactions include:

  • Condensation Reactions: Essential for forming the spirocyclic structure.
  • Hydrolysis: Involves breaking down ester bonds in acidic conditions to yield active components.
  • Recrystallization: Used to purify sitafloxacin from synthetic mixtures, often involving solvents like ethanol and acetic acid .

These reactions are meticulously controlled to optimize yield and purity.

Mechanism of Action

Process and Data

Sitafloxacin exerts its antibacterial effects primarily by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes critical for DNA replication and transcription. By binding to these enzymes, sitafloxacin prevents the supercoiling necessary for DNA replication, leading to bacterial cell death.

Key Mechanistic Insights

  • Inhibition Concentrations: The half-maximal inhibitory concentration (IC50) values against DNA gyrase have been reported as low as 0.13 µg/mL, indicating high potency .
  • Selectivity: Sitafloxacin shows a significant selectivity ratio between topoisomerase II and gyrase, enhancing its therapeutic profile against resistant strains.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a white to pale yellow solid.
  • Solubility: Soluble in organic solvents such as ethanol; limited solubility in water.

Chemical Properties

Relevant analyses have characterized polymorphic forms of sitafloxacin, revealing transformation behaviors under thermal conditions which impact its solubility and bioavailability .

Applications

Scientific Uses

Sitafloxacin is primarily utilized in clinical settings for treating infections caused by susceptible bacterial strains. Its applications extend beyond standard antibiotic therapy; it has been investigated for potential uses in:

  • Clinical Research: Studies examining resistance mechanisms in bacteria.
  • Pharmaceutical Development: As a model compound for developing new fluoroquinolone derivatives with improved efficacy or reduced side effects.
Introduction to Fluoroquinolones and Sitafloxacin

Historical Development of Fluoroquinolone Antibiotics

The evolution of quinolone antibiotics began with nalidixic acid in 1962, a by-product of chloroquine synthesis, which exhibited limited activity against Gram-negative bacteria and was primarily used for urinary tract infections. The critical breakthrough came in the 1980s with the introduction of a fluorine atom at the C6 position, creating the first fluoroquinolones like norfloxacin and ciprofloxacin. These "second-generation" agents displayed enhanced Gram-negative coverage, systemic distribution, and clinical utility for respiratory and systemic infections. The 1990s saw "third-generation" fluoroquinolones (e.g., levofloxacin, moxifloxacin) with improved activity against Gram-positive bacteria (notably Streptococcus pneumoniae) and atypical pathogens (Mycoplasma, Chlamydia), earning the designation "respiratory quinolones." By the 2000s, "fourth-generation" agents like sitafloxacin emerged, engineered to address rising resistance and expand anaerobic coverage through strategic structural modifications, including halogen substitutions at C8 and advanced side-chain configurations [1] [8].

Table 1: Generational Evolution of Fluoroquinolones

GenerationTime PeriodKey CompoundsSpectrum Advances
First1960sNalidixic acid, Pipemidic acidGram-negative bacilli (limited to UTIs/GI)
Second1980sCiprofloxacin, Norfloxacin, OfloxacinExpanded Gram-negative, systemic distribution
Third1990s–2000sLevofloxacin, MoxifloxacinGram-positive (especially pneumococci), atypicals
Fourth2000s–presentSitafloxacin, GemifloxacinAnaerobes, resistant Gram+/−, biofilms

Position of Sitafloxacin in the Fluoroquinolone Generational Classification

Sitafloxacin (DU-6859a) exemplifies fourth-generation fluoroquinolones through its dual-targeting potency against DNA gyrase (GyrA/GyrB) and topoisomerase IV (ParC/ParE). Its structure integrates three key modifications:

  • C7 Side Chain: A spirocyclic pyrrolidine group (4-amino-6-azaspiro[2.4]heptane) enhancing Gram-positive penetration [2] [6].
  • C8 Substituent: A chlorine atom increasing anaerobic activity and oral bioavailability [1] [4].
  • N1 Moiety: A (2S)-2-fluorocyclopropyl group optimizing pharmacokinetics and DNA-binding affinity [2] [6].

These features confer a balanced inhibitory profile against both target enzymes (IC50 ratio Gyrase:TopoIV = 1.4), contrasting sharply with older agents like ciprofloxacin (IC50 ratio = 110) or moxifloxacin (6.24). This dual targeting delays resistance emergence and broadens efficacy against strains with single mutations [2] [8]. Clinically, sitafloxacin exhibits exceptional activity against:

  • Gram-positive pathogens: Streptococcus milleri (MIC90 = 0.06 µg/mL, 8× lower than ciprofloxacin), MRSA small-colony variants [2] [9].
  • Gram-negative bacteria: Comparable to ciprofloxacin against Enterobacteriaceae, with enhanced action against P. aeruginosa biofilms [2] [4].
  • Anaerobes/atypicals: Bacteroides fragilis (MIC90 = 0.5 µg/mL), Clostridium spp., Chlamydia trachomatis [1] [6].

Table 2: Comparative In Vitro Activity of Sitafloxacin vs. Other Fluoroquinolones

PathogenSitafloxacin MIC90 (µg/mL)Ciprofloxacin MIC90 (µg/mL)Levofloxacin MIC90 (µg/mL)
Staphylococcus aureus (MSSA)0.120.5–1.00.5
Streptococcus milleri0.060.51.0
Escherichia coli≤0.03≤0.030.06
Bacteroides fragilis0.5>168
Pseudomonas aeruginosa0.5–1.00.5–1.02–4

Global Regulatory Status and Approved Indications

Sitafloxacin (brand name Gracevit® in Japan) was first approved in Japan in 2008 by Daiichi Sankyo for:

  • Respiratory infections: Community-acquired pneumonia, acute bronchitis, sinusitis, otitis media.
  • Urinary tract infections: Cystitis, pyelonephritis.
  • Other indications: Periodontitis, genital infections (chlamydial urethritis/cervicitis) [3] [6].

As of 2025, Japan remains the primary market, though China has advanced Phase 3 trials for community-acquired pneumonia and urinary tract infections (NCT numbers not disclosed in search results). Notably, sitafloxacin is endorsed in Japanese Respiratory Society guidelines as a first-line option for pseudomonal pneumonia due to its potent biofilm penetration [8]. It is also recognized as a rescue therapy for Helicobacter pylori and Mycoplasma genitalium infections resistant to older quinolones. Despite its broad-spectrum activity, sitafloxacin remains unapproved in North America and Europe, partly due to market competition and strategic prioritization by originator Daiichi Sankyo. Research continues exploring its utility in biofilm-associated infections (e.g., orthopedic implants) and multidrug-resistant tuberculosis [2] [5].

Table 3: Global Regulatory Milestones for Sitafloxacin

RegionStatusApproved IndicationsKey Organizations
JapanApproved (2008)Pneumonia, UTIs, otitis media, periodontitis, genital infectionsDaiichi Sankyo (Gracevit®)
ChinaPhase 3 trialsCommunity-acquired pneumonia, complicated UTIs (under investigation)Multiple sites
USA/EUNot approved

Compound Names Mentioned: Nalidixic acid, Norfloxacin, Ciprofloxacin, Levofloxacin, Moxifloxacin, Gemifloxacin, Sitafloxacin.

Properties

CAS Number

163157-04-8

Product Name

Sitafloxacin

IUPAC Name

7-[(7S)-7-amino-5-azaspiro[2.4]heptan-5-yl]-8-chloro-6-fluoro-1-[(1R,2S)-2-fluorocyclopropyl]-4-oxoquinoline-3-carboxylic acid

Molecular Formula

C19H18ClF2N3O3

Molecular Weight

409.8 g/mol

InChI

InChI=1S/C19H18ClF2N3O3/c20-14-15-8(17(26)9(18(27)28)5-25(15)12-4-10(12)21)3-11(22)16(14)24-6-13(23)19(7-24)1-2-19/h3,5,10,12-13H,1-2,4,6-7,23H2,(H,27,28)/t10-,12+,13+/m0/s1

InChI Key

PNUZDKCDAWUEGK-CYZMBNFOSA-N

SMILES

C1CC12CN(CC2N)C3=C(C=C4C(=C3Cl)N(C=C(C4=O)C(=O)O)C5CC5F)F

Synonyms

7-((7S)-amino-5-azaspiro(2,4)heptan-5-yl)-8-chloro-6-fluoro-1-((1R,2R)-cis-2-fluoro-1-cyclopropyl)-1,4-dihydro-4-oxoquinolone-3-carboxylic acid
7-(7-amino-5-azaspiro(2.4)heptan-5-yl)-8-chloro-6-fluoro-1-(2-fluorocyclopropyl)-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid sesquihydrate
DU 6859
DU 6859A
DU-6859
DU-6859A
sitafloxacin

Canonical SMILES

C1CC12CN(CC2N)C3=C(C=C4C(=C3Cl)N(C=C(C4=O)C(=O)O)C5CC5F)F

Isomeric SMILES

C1CC12CN(C[C@H]2N)C3=C(C=C4C(=C3Cl)N(C=C(C4=O)C(=O)O)[C@@H]5C[C@@H]5F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.